Androstanediol-17g
Overview
Description
Androstanediol-17g, also known as androst-5-ene-3β,17β-diol, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione . It is a naturally occurring androstane steroid .
Synthesis Analysis
Androstanediol-17g is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, DHEA . It is less androgenic than the related compound, Δ4-androstenediol, and has been found to stimulate the immune system . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases) and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .Molecular Structure Analysis
Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .Chemical Reactions Analysis
Androstanediol-17g is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .Physical And Chemical Properties Analysis
Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .Scientific Research Applications
Radioimmunoassay Development
Research has led to the development of a radioimmunoassay for 5α-androstane-3α,17β-diol 17-glucuronide (androstanediol-17G). This assay uses a specific conjugate and antiserum raised in rabbits, allowing for precise measurement of androstanediol-17G from plasma without prior chromatography, providing a tool for accurate hormonal analysis (Rao, Rodríguez, Moore, & Cessac, 1992).
Understanding Dihydrotestosterone Metabolism
Another study developed a specific radioimmunoassay for serum androstanediol 17G, a dihydrotestosterone metabolite. This assay helps in distinguishing between different androstanediol isomers and understanding their production influenced by various factors, potentially aiding in understanding hormone-related conditions (Thompson, Rittmaster, Rodríguez, Moore, & Rao, 1990).
Safety And Hazards
Androstanediol-17g is possibly unsafe for most people when taken by mouth. There is some concern that products can vary from what is listed on the label. Women who take androstanediol-17g might develop some male characteristics including deepening of the voice, facial hair growth, acne, abnormal menstrual periods, male-pattern baldness, thickening of the skin, and depression .
Future Directions
The future directions of Androstanediol-17g research could focus on its role in the alternative (backdoor) androgen production and masculinization in the human fetus . Further studies could also investigate the impact of the UGT2B15 D85Y polymorphism and the UGT2B17 deletion polymorphism on the glucuronidation pattern of androgens/androgen metabolites .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZOWMDMWQJIV-WWLGJQRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androstanediol-17g |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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